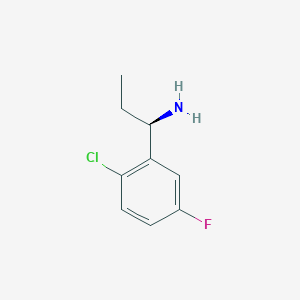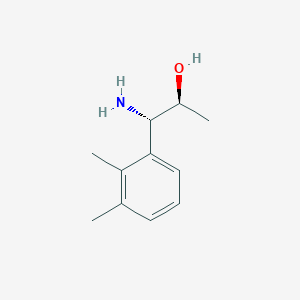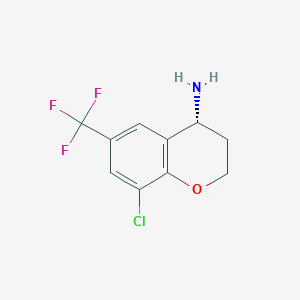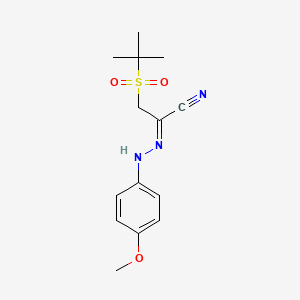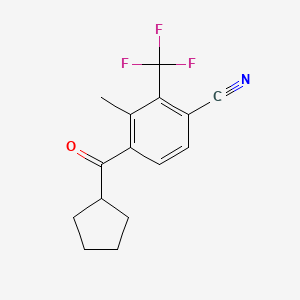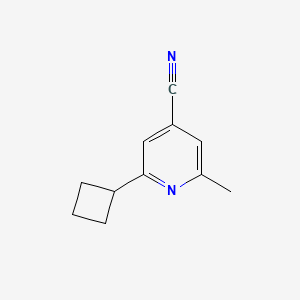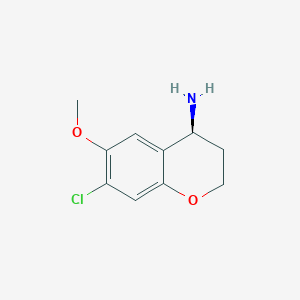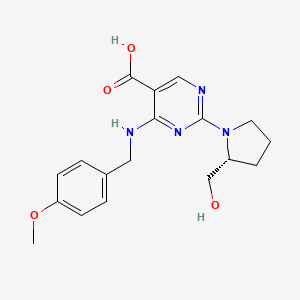
Avanafil impurity 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avanafil impurity 24 is a process-related impurity found in the synthesis of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Méthodes De Préparation
The synthesis of Avanafil impurity 24 involves several steps, including the use of specific reagents and conditions. The synthetic route typically involves the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid-amine binding agents . These reagents facilitate the formation of the impurity during the synthesis process. The reaction conditions, such as temperature and solvent choice, play a significant role in the formation and isolation of the impurity.
Analyse Des Réactions Chimiques
Avanafil impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ammonium formate and acetonitrile in ultra-high performance liquid chromatography (UPLC) allows for the efficient separation and identification of the impurity .
Applications De Recherche Scientifique
Avanafil impurity 24 has several scientific research applications. It is used in the development and validation of analytical methods, such as UPLC, for the quality control of Avanafil . The impurity is also studied to understand its impact on the safety and efficacy of the final pharmaceutical product. Additionally, research on this compound contributes to the broader understanding of process-related impurities in drug synthesis and their potential effects on human health.
Mécanisme D'action
The mechanism of action of Avanafil impurity 24 is not well-documented, as it is primarily a by-product of the synthesis process. its presence in the final pharmaceutical product can affect the overall efficacy and safety of Avanafil. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Avanafil, potentially leading to adverse effects.
Comparaison Avec Des Composés Similaires
Avanafil impurity 24 can be compared with other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include Imp-A, Imp-B, Imp-C, and Imp-D, which are also identified and characterized during the synthesis of Avanafil . Each impurity has unique structural and chemical properties that distinguish it from others. The identification and characterization of these impurities are essential for ensuring the quality and safety of the final pharmaceutical product.
Propriétés
Formule moléculaire |
C18H22N4O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1 |
Clé InChI |
QOBLCWBBKFBHQF-CYBMUJFWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)


